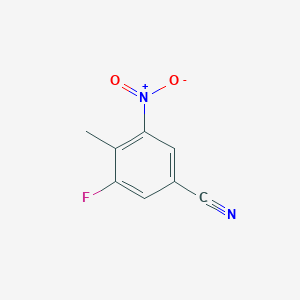

3-Fluoro-4-methyl-5-nitrobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methyl-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-5-7(9)2-6(4-10)3-8(5)11(12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDMVVSHLAHHEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101276827 | |

| Record name | Benzonitrile, 3-fluoro-4-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146290-07-4 | |

| Record name | Benzonitrile, 3-fluoro-4-methyl-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-fluoro-4-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nucleophilic Aromatic Substitution Snar :

The fluorine atom at the C3 position is strongly activated towards nucleophilic attack by the potent electron-withdrawing nitro group located ortho to it. This activation makes the fluoride (B91410) a good leaving group, allowing for its displacement by various heteroatom nucleophiles under relatively mild conditions. This reaction is a cornerstone for creating ether and amine linkages directly on the aromatic ring. nih.govnih.gov

C-O Bond Formation (Ether Linkages): Reaction with alcohols or phenols in the presence of a base (e.g., potassium carbonate, sodium hydride) yields the corresponding aryl ethers.

C-N Bond Formation (Amine Linkages): Reaction with primary or secondary amines leads to the formation of N-aryl derivatives.

C-S Bond Formation (Thioether Linkages): Reaction with thiols provides thioethers.

Reactions Via Reduction of the Nitro Group:

The second major strategy involves the reduction of the nitro group to form 5-amino-3-fluoro-4-methylbenzonitrile. This aniline (B41778) derivative is a versatile precursor for forming new C-N bonds.

Amide Formation: The amine can be acylated with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides.

Buchwald-Hartwig Amination: While the initial scaffold is not ideal for this reaction, the aniline derivative produced from nitro reduction can act as the amine coupling partner with an aryl halide to form diarylamines.

Table 2: Common Reagents for Key Transformations

| Transformation | Strategy | Typical Reagents | Bond Formed |

|---|---|---|---|

| Ether Synthesis | SNAr | R-OH, K₂CO₃, DMF | C-O |

| Amine Synthesis | SNAr | R₂NH, DIPEA, DMSO | C-N |

| Nitro Reduction | Reduction | H₂, Pd/C; or Fe, NH₄Cl; or SnCl₂ | (converts -NO₂ to -NH₂) |

| Amide Synthesis | Post-Reduction | R-COCl, Pyridine (B92270) | C-N |

Direct asymmetric synthesis using the achiral 3-Fluoro-4-methyl-5-nitrobenzonitrile scaffold is not a common strategy. Instead, the scaffold is typically incorporated into a larger, more complex molecule, with chirality being introduced in a separate, subsequent step. This approach leverages the robust and versatile chemistry of the scaffold to build a core structure, which is then subjected to stereocontrolled transformations.

Common strategies include:

Coupling with Chiral Building Blocks: The most direct method is to use the functional handles on the benzonitrile (B105546) scaffold to react with an enantiopure chiral partner.

An amine derivative (formed via SNAr or nitro reduction) can be coupled with a chiral carboxylic acid to form a diastereomeric mixture of amides, which can then be separated.

The nitrile group can be hydrolyzed to a carboxylic acid. This acid can then be coupled as an acylating agent with a chiral amine or alcohol (e.g., a chiral auxiliary) to introduce a stereocenter.

Asymmetric Transformation of a Prochiral Derivative: A prochiral center can be installed onto the scaffold, followed by an asymmetric reaction to set the stereochemistry.

For example, a carbon-carbon bond-forming reaction could be used to attach a side chain containing a ketone. This ketone could then be subjected to an asymmetric reduction (e.g., using a CBS catalyst or a chiral borane) to produce a chiral alcohol with high enantiomeric excess.

Chiral Resolution: In cases where a racemic mixture of a complex derivative is synthesized, classical resolution techniques can be employed. This involves reacting the racemate with a chiral resolving agent to form diastereomers, which are then separated by physical means such as crystallization or chromatography, followed by the removal of the resolving agent.

These methods allow for the integration of the unique electronic and structural properties of the this compound core into stereochemically defined molecules, which is of critical importance in the development of new pharmaceuticals and other bioactive compounds.

Mechanistic Investigations and Reactivity Profiles of 3 Fluoro 4 Methyl 5 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for 3-fluoro-4-methyl-5-nitrobenzonitrile, owing to the presence of a good leaving group (fluorine) and a strongly activating nitro group.

Electronic Effects of Fluorine and Nitro Groups on SNAr Pathways

The SNAr mechanism in this compound is significantly influenced by the electronic properties of its substituents. The nitro group (NO₂) is a potent electron-withdrawing group, both through inductive effects and, more importantly, resonance effects. wikipedia.orgnumberanalytics.com This deactivation of the benzene (B151609) ring towards electrophilic attack conversely activates it for nucleophilic attack. wikipedia.orgnumberanalytics.com The nitro group's strong electron-withdrawing nature stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of an SNAr reaction. wikipedia.org

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, further increasing the electrophilicity of the carbon to which it is attached. In the context of SNAr reactions, fluorine is an excellent leaving group, a fact attributed to the high polarization of the C-F bond which facilitates nucleophilic attack at the ipso-carbon. nih.gov

Exploration of Substituent Migration and Rearrangement Mechanisms

While direct SNAr at the carbon bearing the fluorine atom is the most probable pathway, the possibility of substituent migration and rearrangement mechanisms, such as cine and tele substitution, should be considered, especially under strongly basic conditions. rsc.orgarkat-usa.org Cine substitution involves the incoming nucleophile attacking a position adjacent to the one occupied by the leaving group, while tele substitution occurs at a more remote position. arkat-usa.org These alternative pathways are more commonly observed in nitroarenes that lack a good leaving group or when the reaction conditions favor the formation of benzyne-like intermediates. rsc.org For this compound, given the presence of the highly activated C-F bond, such rearrangements are less likely but could potentially occur with sterically hindered or highly basic nucleophiles.

Kinetic and Thermodynamic Parameters of SNAr Reactions

Table 1: Representative Kinetic Data for SNAr Reactions of Related Fluoronitrobenzenes

| Substrate | Nucleophile | Solvent | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 4.0 x 10¹ |

| 1-Fluoro-4-nitrobenzene | Methoxide | Methanol | 2.2 x 10⁻⁴ |

| 1-Fluoro-2-nitrobenzene | Piperidine | Acetonitrile | 1.7 x 10⁻³ |

Reductive Transformations of the Aromatic Nitro Group

The nitro group of this compound is susceptible to a variety of reductive transformations, which can be controlled to yield different nitrogen-containing functional groups.

Catalytic Hydrogenation Mechanisms and Catalyst Design

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro groups. The mechanism typically involves the adsorption of the nitroarene onto the catalyst surface, followed by the sequential addition of hydrogen atoms. researchgate.net The reaction proceeds through various intermediates, including nitroso and hydroxylamino species, ultimately leading to the corresponding amine. acs.org

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Noble metal catalysts such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are highly effective. google.com Base metal catalysts, for instance, those based on nickel (Raney Ni), have also been extensively used. acs.org Catalyst design can influence the reaction pathway; for example, the use of specific catalyst supports or promoters can enhance the chemoselectivity of the reduction, preventing the reduction of other functional groups present in the molecule. google.com

Table 2: Common Catalysts for the Hydrogenation of Nitroarenes

| Catalyst | Typical Conditions | Key Characteristics |

|---|---|---|

| Pd/C | H₂ (1-5 atm), RT, Methanol/Ethanol | High activity, good selectivity. |

| PtO₂ (Adams' catalyst) | H₂ (1-3 atm), RT, Acetic Acid/Ethanol | Very active, may lead to ring hydrogenation under harsh conditions. |

| Raney Ni | H₂ (high pressure), elevated temperature, Ethanol | Cost-effective, requires careful handling (pyrophoric). |

| Iron | Acidic medium (e.g., HCl, Acetic Acid) | Classical method, good for selective reductions. longdom.org |

Chemoselective Reduction to Amino, Hydroxylamino, or Azo Derivatives

The reduction of the nitro group can be selectively stopped at intermediate stages to yield hydroxylamino or azo compounds. The choice of reducing agent and the fine-tuning of reaction conditions are paramount for achieving such chemoselectivity.

Amino Derivatives: Complete reduction to the amino group is typically achieved through catalytic hydrogenation or with reducing metals in acidic media. longdom.orgox.ac.uk

Hydroxylamino Derivatives: Partial reduction to the hydroxylamino stage can be accomplished using milder reducing agents. For example, zinc dust in the presence of ammonium (B1175870) chloride is a classic method for this transformation. nih.gov More modern approaches may utilize specific catalysts or electrochemical methods. mdpi.comrsc.org

Azo Derivatives: The formation of azo compounds involves the condensation of an intermediate nitroso derivative with a hydroxylamino derivative, followed by oxidation, or the reductive coupling of two nitroarene molecules. epfl.ch This can be achieved using reagents such as sodium arsenite or by carefully controlling the conditions of catalytic reduction. epfl.chresearchgate.net

Table 3: Reagents for Chemoselective Reduction of Nitroarenes

| Desired Product | Reagent/Method | General Applicability |

|---|---|---|

| Amino (-NH₂) | H₂/Pd-C, Sn/HCl, Fe/HCl | Widely applicable for complete reduction. longdom.orgorganic-chemistry.org |

| Hydroxylamino (-NHOH) | Zn/NH₄Cl, Electrochemical reduction | Requires controlled conditions to prevent over-reduction. nih.govmdpi.com |

| Azo (-N=N-) | Na₃AsO₃, Glucose/NaOH, Catalytic (e.g., Au nanoparticles) | Often forms as a mixture with other reduction products. epfl.chresearchgate.netresearchgate.net |

Reactions of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity is influenced by the presence of the strongly electron-withdrawing nitro group and the fluorine atom on the aromatic ring.

Hydrolysis and Amidation Pathways

The hydrolysis of nitriles to carboxylic acids or amides is a fundamental transformation in organic synthesis. This process can be catalyzed by either acid or base. numberanalytics.com

Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. youtube.com The resulting intermediate undergoes tautomerization to form an amide, which can be further hydrolyzed to the corresponding carboxylic acid under forcing conditions. youtube.com For aromatic nitriles, the presence of electron-withdrawing substituents can influence the rate-determining step of the hydrolysis. In concentrated sulfuric acid, the hydrolysis of p-substituted benzonitriles is enhanced by electron-withdrawing inductive effects, suggesting that the addition of the nucleophile is the rate-determining step. researchgate.netznaturforsch.com Given the electron-deficient nature of the aromatic ring in this compound, a similar enhancement of the hydrolysis rate under strongly acidic conditions would be anticipated.

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. pearson.com This forms an intermediate imidate anion, which is then protonated by water to yield an amide. pearson.com Subsequent hydrolysis of the amide under basic conditions leads to the formation of a carboxylate salt. youtube.com

Amidation, the conversion of the nitrile directly to an amide without proceeding to the carboxylic acid, can be achieved under controlled hydrolysis conditions, often with milder reagents or by limiting the amount of water present. thieme-connect.de

Table 1: Expected Products of Hydrolysis and Amidation of this compound

| Reaction | Reagents and Conditions | Expected Major Product |

| Complete Hydrolysis | H₂SO₄ (conc.), H₂O, heat | 3-Fluoro-4-methyl-5-nitrobenzoic acid |

| NaOH, H₂O, heat | Sodium 3-fluoro-4-methyl-5-nitrobenzoate | |

| Partial Hydrolysis (Amidation) | H₂O₂, base or controlled acid hydrolysis | 3-Fluoro-4-methyl-5-nitrobenzamide |

Cycloaddition Reactions (e.g., [2+2] and [2+3] Cycloadditions)

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a 2π component.

[2+3] Cycloadditions: This is a common reaction pathway for nitriles, particularly with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. wikipedia.org A notable example is the Huisgen 1,3-dipolar cycloaddition. wikipedia.org For instance, the reaction of a nitrile with a nitrile imine, which can be generated in situ from tetrazoles, regioselectively produces 1,2,4-triazoles. oup.comnih.gov Similarly, nitrile oxides react with nitriles to form 1,2,4-oxadiazoles. researchgate.netchem-station.com The regioselectivity of these reactions is governed by the electronic properties of both the nitrile and the 1,3-dipole, as dictated by frontier molecular orbital theory. chim.it

[2+2] Cycloadditions: While less common for nitriles compared to alkenes, photochemical [2+2] cycloadditions are known to occur. The nitrile group can react with an alkene to form a four-membered azetine ring. These reactions are often initiated by photoexcitation of one of the reactants.

Diels-Alder Type Reactions ([4+2] Cycloadditions): Nitriles can also act as dienophiles in Diels-Alder reactions, although they are generally poor dienophiles unless activated by electron-withdrawing groups or through intramolecular pathways which provide an entropic advantage. nih.gov The reaction of a nitrile with a diene would yield a six-membered heterocyclic ring, a dihydropyridine, which can subsequently aromatize to a pyridine (B92270) derivative. nih.govacs.org

Coordination Chemistry with Transition Metal Centers

The lone pair of electrons on the nitrogen atom of the nitrile group allows it to act as a ligand, coordinating to transition metal centers. Substituted benzonitriles are known to form complexes with various transition metals, such as nickel(II). ua.ac.be The coordination typically occurs through a σ-donation from the nitrogen lone pair to an empty orbital on the metal. The strength of the metal-ligand bond can be influenced by the electronic properties of the substituents on the benzonitrile (B105546). Electron-withdrawing groups, such as the nitro group in this compound, can affect the electron density on the nitrogen atom and thus modulate the coordination properties of the nitrile. In some cases, π-backbonding from the metal to the π* orbitals of the nitrile can also occur, which would strengthen the metal-ligand interaction. ua.ac.be The formation of such coordination complexes is a key step in many metal-catalyzed reactions involving nitriles.

Reactivity at the Methyl Group

The methyl group attached to the aromatic ring also exhibits specific reactivity, primarily at the benzylic position.

Radical Reactions and Benzylic Functionalization

The benzylic C-H bonds of the methyl group are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. This makes the methyl group susceptible to radical reactions, such as halogenation. masterorganicchemistry.comchemistrysteps.com Benzylic bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or a peroxide). The presence of electron-withdrawing groups on the aromatic ring, such as the nitro and cyano groups in this compound, can make radical bromination more challenging. google.comgoogle.com However, under appropriate conditions, selective monobromination of the methyl group to form 3-fluoro-4-(bromomethyl)-5-nitrobenzonitrile is expected.

Further functionalization of the resulting benzylic bromide can be achieved through nucleophilic substitution reactions, providing access to a variety of derivatives such as alcohols, ethers, and amines at the benzylic position. Additionally, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic methyl group to a carboxylic acid, provided there is at least one benzylic hydrogen. chemistrysteps.com

Table 2: Potential Products of Benzylic Functionalization

| Reaction Type | Reagents | Expected Product |

| Radical Bromination | N-Bromosuccinimide (NBS), initiator | 3-Fluoro-4-(bromomethyl)-5-nitrobenzonitrile |

| Oxidation | KMnO₄ or Na₂Cr₂O₇, heat | 3-Fluoro-5-nitro-1,4-benzenedicarboxylic acid |

Acid-Base Chemistry and Deprotonation Studies

The benzylic protons of the methyl group are generally not very acidic. However, the acidity of these protons can be significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. While the nitro and cyano groups in this compound do exert an electron-withdrawing effect, direct deprotonation of the methyl group typically requires a very strong base.

The acidity of benzylic C-H bonds can be substantially increased upon π-coordination of the aromatic ring to an electrophilic transition metal complex. rsc.org This coordination withdraws electron density from the ring, thereby stabilizing the resulting benzylic carbanion and facilitating deprotonation by a weaker base. rsc.org Similarly, cation-π interactions with alkali metals can also enhance benzylic acidity. The generated benzylic anion can then react with various electrophiles, allowing for a range of functionalization reactions at the methyl group.

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimentally acquired NMR data for 3-Fluoro-4-methyl-5-nitrobenzonitrile in publicly accessible literature, the following interpretation is based on established principles of NMR spectroscopy and predicted chemical shift values. These predictions are derived from computational models that consider the electronic effects of the substituents on the benzonitrile (B105546) framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups, along with the electronegativity of the fluorine (-F) atom, significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).

The methyl group protons (-CH₃) are anticipated to produce a singlet in the upfield region of the spectrum, typically around 2.4-2.6 ppm. The aromatic region is expected to show two doublets, corresponding to the two aromatic protons. The proton at the C2 position is likely to be the most deshielded due to the influence of the adjacent fluorine and cyano groups, with a predicted chemical shift in the range of 8.0-8.2 ppm. The proton at the C6 position is expected to resonate at a slightly higher field, around 7.8-8.0 ppm. The coupling between these two protons would result in doublet splitting patterns.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~2.5 | Singlet |

| H-6 | ~7.9 | Doublet |

| H-2 | ~8.1 | Doublet |

Note: The data presented in this table is predicted and may vary from experimental values.

The ¹³C NMR spectrum of this compound will provide information on each unique carbon atom in the molecule. The spectrum is expected to show eight distinct signals, corresponding to the six aromatic carbons, the methyl carbon, and the cyano carbon. The chemical shifts are heavily influenced by the substituents.

The cyano carbon (-CN) is expected to appear in the downfield region, typically between 115 and 120 ppm. The aromatic carbons will have a range of chemical shifts depending on their position relative to the substituents. The carbon atom attached to the fluorine (C3) will show a large C-F coupling constant and is predicted to be in the range of 155-160 ppm. The carbon attached to the nitro group (C5) is also expected to be significantly deshielded, appearing around 145-150 ppm. The other aromatic carbons will have chemical shifts in the typical aromatic region of 110-140 ppm. The methyl carbon will be observed in the upfield region, around 15-20 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ | ~18 |

| C1 | ~110 |

| C2 | ~125 |

| C3 | ~158 (d, ¹JCF) |

| C4 | ~135 |

| C5 | ~148 |

| C6 | ~130 |

| -CN | ~117 |

Note: The data presented in this table is predicted and may vary from experimental values. 'd' indicates a doublet due to C-F coupling.

Multi-dimensional NMR techniques are invaluable for the unambiguous assignment of proton and carbon signals and for confirming the molecular structure of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. For instance, it would show a correlation between the methyl protons and the methyl carbon, and between the aromatic protons and their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over 2-3 bonds). It would be crucial for confirming the substitution pattern. For example, correlations would be expected between the methyl protons and the C3, C4, and C5 carbons.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this molecule, a cross-peak between the H2 and H6 protons would confirm their through-bond coupling.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space. For this compound, NOESY could show correlations between the methyl protons and the adjacent aromatic proton (H6), providing further confirmation of the structure.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the molecular vibrations and is characteristic of the functional groups present in a molecule. The following analysis is based on experimental and calculated data for the closely related compound 3-fluoro-4-methylbenzonitrile (B68015), with considerations for the expected influence of the nitro group.

The FTIR spectrum of this compound would be dominated by absorptions corresponding to the C≡N, C-NO₂, C-F, C-H, and C-C stretching and bending vibrations. Based on data for 3-fluoro-4-methylbenzonitrile, the C≡N stretching vibration is observed around 2244 cm⁻¹. orientjchem.org The presence of the electron-withdrawing nitro group in the target molecule would likely shift this frequency slightly.

The nitro group would introduce strong characteristic absorptions: an asymmetric stretching vibration typically in the range of 1500-1560 cm⁻¹ and a symmetric stretching vibration between 1300-1370 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-F stretching vibration for fluorinated aromatic compounds typically appears in the 1200-1300 cm⁻¹ region. orientjchem.org The spectrum would also contain numerous bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various bending and stretching modes of the aromatic ring and substituents.

Characteristic FTIR Frequencies for 3-Fluoro-4-methylbenzonitrile (Analogue) orientjchem.org

| Vibrational Mode | Observed Frequency (cm⁻¹) |

| C-H Stretching (aromatic) | 3078 |

| C≡N Stretching | 2244 |

| C-C Stretching (aromatic) | 1562, 1492 |

| C-F Stretching | 1270 |

| C-H In-plane Bending | 1252, 1214, 1194, 1142 |

| C-H Out-of-plane Bending | 951, 886, 831 |

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of 3-fluoro-4-methylbenzonitrile shows a strong band for the C≡N stretching vibration at 2221 cm⁻¹. orientjchem.org The aromatic ring vibrations are also prominent in the Raman spectrum. For this compound, the symmetric stretching vibration of the nitro group would be expected to give a strong, polarized band in the Raman spectrum.

Polarization studies in Raman spectroscopy can help to distinguish between symmetric and asymmetric vibrations. Totally symmetric vibrations typically give rise to polarized bands, while non-totally symmetric vibrations result in depolarized bands. This information would be instrumental in assigning the observed vibrational modes of this compound with greater confidence.

Characteristic Raman Frequencies for 3-Fluoro-4-methylbenzonitrile (Analogue) orientjchem.org

| Vibrational Mode | Observed Frequency (cm⁻¹) |

| C-H Stretching (aromatic) | 3068 |

| C≡N Stretching | 2221 |

| C-C Stretching (aromatic) | 1591, 1494 |

| C-F Stretching | 1285 |

| C-H In-plane Bending | 1200, 1132 |

| C-H Out-of-plane Bending | 936, 867 |

Anharmonic Vibrational Analysis

Anharmonic vibrational analysis, often supported by Density Functional Theory (DFT) calculations, provides a more accurate representation of molecular vibrations than the simple harmonic oscillator model by accounting for the effects of bond dissociation and interactions between vibrational modes. While specific experimental anharmonic frequency data for this compound are not extensively published, theoretical analysis based on DFT is a powerful tool for predicting these frequencies. scirp.orgresearchgate.net

Computational methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to optimize the molecular geometry and calculate the vibrational frequencies. scirp.orgorientjchem.org The calculated harmonic frequencies are often scaled by empirical factors to correct for systematic errors arising from the theoretical model and basis set limitations, bringing them into closer agreement with experimental values. nih.gov

The vibrational modes of this compound are determined by its constituent functional groups: the nitrile (-C≡N), nitro (-NO₂), fluoro (-F), and methyl (-CH₃) groups attached to the benzene (B151609) ring. The expected vibrational assignments for these key groups are detailed below.

Table 1: Predicted Anharmonic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Nitrile (-C≡N) | ν(C≡N) | 2240 - 2220 | Strong, sharp stretching vibration of the carbon-nitrogen triple bond. orientjchem.org |

| Nitro (-NO₂) | νₐₛ(NO₂) | 1570 - 1500 | Asymmetric stretching of the N-O bonds. |

| Nitro (-NO₂) | νₛ(NO₂) | 1370 - 1300 | Symmetric stretching of the N-O bonds. |

| Aromatic Ring | ν(C-NO₂) | ~850 | Stretching of the carbon-nitrogen bond connecting the nitro group to the ring. |

| Fluoro (-F) | ν(C-F) | 1360 - 1200 | Stretching vibration of the carbon-fluorine bond. orientjchem.org |

| Methyl (-CH₃) | νₐₛ(CH₃) | ~2980 | Asymmetric stretching of the C-H bonds in the methyl group. scirp.org |

| Methyl (-CH₃) | νₛ(CH₃) | ~2870 | Symmetric stretching of the C-H bonds in the methyl group. scirp.org |

| Aromatic Ring | ν(C-H) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aromatic Ring | ν(C=C) | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. orientjchem.org |

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. It is particularly useful for polar and thermally labile molecules. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent ion corresponding to the protonated molecule. The technique is sensitive and allows for the determination of the molecular weight with high accuracy. While ESI is not primarily used for fragmentation studies, collision-induced dissociation (CID) can be performed on the parent ion to elicit structural information. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental formula of a molecule. For this compound (C₈H₅FN₂O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This is crucial for unambiguous identification. researchgate.net The theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes.

Table 2: Theoretical HRMS Data for this compound

| Isotope | Exact Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁹F | 18.998403 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| Molecular Formula: C₈H₅FN₂O₂ | Calculated Exact Mass: 180.03385 |

| [M+H]⁺ Ion | Calculated Exact Mass: 181.04168 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The technique is well-suited for volatile and thermally stable compounds like substituted nitrobenzonitriles. researchgate.netnih.gov In GC-MS, ionization is typically achieved by Electron Ionization (EI), which is a high-energy process that causes extensive and reproducible fragmentation.

The resulting mass spectrum provides a unique fingerprint for the compound. The molecular ion peak (M⁺) for this compound would be observed at m/z 180. Key fragmentation pathways for aromatic nitro compounds often involve the loss of the nitro group or its components. libretexts.org

Table 3: Predicted Key Fragments in the EI-MS of this compound

| Predicted m/z | Fragment Formula | Fragment Lost | Notes |

|---|---|---|---|

| 180 | [C₈H₅FN₂O₂]⁺ | - | Molecular Ion (M⁺) |

| 164 | [C₈H₅FN₂O]⁺ | [O] | Loss of an oxygen atom from the nitro group. |

| 150 | [C₈H₅FN₂]⁺ | [NO] | Loss of nitric oxide (NO). A common pathway for nitroaromatics. |

| 134 | [C₈H₅FN]⁺ | [NO₂] | Loss of the entire nitro group (NO₂). |

| 107 | [C₇H₄F]⁺ | [NO₂, HCN] | Subsequent loss of hydrogen cyanide from the [M-NO₂]⁺ fragment. |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The presence of the benzonitrile ring substituted with a nitro group (a strong chromophore) and other auxochromes (fluoro and methyl groups) in this compound suggests it will absorb in the UV region.

The electronic transitions are typically of two main types: π → π* and n → π*. nih.gov

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and conjugated double bonds and are typically high-intensity absorptions.

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (like the lone pairs on the oxygen atoms of the nitro group or the nitrogen of the nitrile group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra, including the maximum absorption wavelengths (λₘₐₓ) and the nature of the corresponding electronic transitions. researchgate.netresearchgate.net

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Responsible Chromophore | Expected Characteristics |

|---|---|---|---|

| π → π | HOMO → LUMO | Aromatic ring conjugated with -NO₂ and -CN | High intensity (large molar absorptivity, ε). Expected in the UV-A or UV-B region. |

| n → π | Non-bonding (O, N) → π | Nitro group (-NO₂), Nitrile group (-CN) | Low intensity (small molar absorptivity, ε). Often observed as a shoulder on a stronger π → π band. |

Fluorescence and Phosphorescence Characterization

Luminescence spectroscopy, encompassing fluorescence and phosphorescence, provides profound insights into the electronic structure and excited-state dynamics of a molecule. For a compound like this compound, the presence of an aromatic ring substituted with both electron-donating (methyl) and electron-withdrawing (nitro, cyano) groups, in addition to a halogen (fluoro), would suggest complex photophysical behavior.

A typical investigation would involve measuring the excitation and emission spectra in various solvents to understand the nature of the lowest excited singlet (S₁) and triplet (T₁) states. Key parameters such as fluorescence and phosphorescence quantum yields (Φf and Φp) and lifetimes (τf and τp) would be determined. This data is crucial for understanding the efficiency of radiative and non-radiative decay pathways. However, specific experimental values for this compound are not documented in existing literature.

Table 1: Hypothetical Photophysical Data for this compound This table is illustrative and does not represent published experimental data.

| Parameter | Value | Conditions |

|---|---|---|

| Excitation Wavelength (λex) | Not Available | Dilute solution in cyclohexane |

| Fluorescence Emission (λem) | Not Available | Dilute solution in cyclohexane |

| Fluorescence Quantum Yield (Φf) | Not Available | - |

| Fluorescence Lifetime (τf) | Not Available | - |

| Phosphorescence Emission (λp) | Not Available | 77 K in a frozen matrix |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental to understanding intermolecular interactions, polymorphism, and solid-state properties.

Single-crystal X-ray diffraction analysis provides the precise molecular structure, including bond lengths, bond angles, and torsional angles. It also reveals how molecules pack together in the crystal lattice, governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking. For this compound, this analysis would definitively establish the planarity of the benzene ring and the orientation of the substituent groups. Despite the utility of this technique, a published crystal structure for this compound could not be located.

Table 2: Expected Crystallographic Data from Single-Crystal XRD This table outlines the parameters that would be determined from a single-crystal X-ray diffraction study. No experimental data is currently available.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅FN₂O₂ |

| Formula Weight | 180.14 g/mol |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Not Available |

| Volume (V) | Not Available |

| Molecules per Unit Cell (Z) | Not Available |

| Density (calculated) | Not Available |

Powder X-ray diffraction (PXRD) is a key technique for characterizing the bulk crystalline form of a material and is especially important for identifying different crystalline forms, or polymorphs. Polymorphism can significantly impact the physical properties of a compound. A PXRD study of this compound would involve recording its diffraction pattern, a fingerprint of its crystal structure. By comparing patterns from samples crystallized under different conditions, one could identify and characterize any existing polymorphs. Currently, there are no published reports on the polymorphism of this compound.

Computational Chemistry and Theoretical Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. It is instrumental in predicting a variety of molecular properties.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For 3-Fluoro-4-methyl-5-nitrobenzonitrile, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring and its substituents (fluoro, methyl, nitro, and nitrile groups). Conformational analysis would further explore different spatial arrangements of the methyl and nitro groups to identify the global energy minimum. However, specific optimized parameters and conformational studies for this molecule are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps predict a molecule's stability and reactivity. For this compound, a quantitative analysis of the HOMO-LUMO energies and their distribution across the molecule would provide insight into its electrophilic and nucleophilic sites. Unfortunately, specific energy values and orbital diagrams for this compound have not been reported.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a detailed picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which stabilizes the molecule. An NBO analysis of this compound would quantify the intramolecular interactions, such as those between the electron-donating methyl group and the electron-withdrawing nitro and nitrile groups, as well as the influence of the fluorine atom. Such an analysis remains to be published.

Prediction and Interpretation of Spectroscopic Data

Computational methods are also invaluable for predicting and interpreting various types of spectra, providing a powerful complement to experimental measurements.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict the chemical shifts of nuclei (e.g., ¹H, ¹³C, ¹⁹F) with a high degree of accuracy. This involves calculating the magnetic shielding tensor for each nucleus within the optimized molecular geometry. A predicted NMR spectrum for this compound would be a valuable tool for its synthesis and characterization, but such computational data is not currently available.

Simulated Vibrational Spectra and Potential Energy Distributions (PEDs)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can simulate these spectra by computing the harmonic vibrational frequencies and their corresponding intensities. A Potential Energy Distribution (PED) analysis would further allow for the assignment of calculated vibrational frequencies to specific atomic motions, such as C-H stretches, C=C ring vibrations, or N-O stretches of the nitro group. While this would provide a detailed vibrational fingerprint of this compound, these specific simulations and assignments have not been documented.

Theoretical Electronic Absorption Spectra and Transition Analysis

The electronic absorption spectrum of a molecule, which governs its interaction with ultraviolet and visible light, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would likely reveal several key electronic transitions. The presence of the nitro group (-NO2) and the cyano group (-CN) on the benzene ring, both of which are strong electron-withdrawing groups, along with the fluorine and methyl substituents, would significantly influence the electronic structure.

A hypothetical transition analysis for this molecule would involve identifying the molecular orbitals involved in the most prominent electronic transitions. Typically, for nitroaromatic compounds, transitions involving the promotion of an electron from a π orbital of the benzene ring to a π* orbital with significant contribution from the nitro group are common. The analysis would quantify the energy of these transitions (which corresponds to the absorption wavelength), the oscillator strength (a measure of the transition probability or intensity), and the nature of the orbitals involved (e.g., π → π* or n → π*).

Table 1: Hypothetical Major Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | Data not available | Data not available | HOMO → LUMO (π → π) |

| S0 → S2 | Data not available | Data not available | HOMO-1 → LUMO (π → π) |

| S0 → S3 | Data not available | Data not available | HOMO → LUMO+1 (π → π*) |

Note: This table is illustrative and requires specific TD-DFT calculations for accurate data.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the potential reaction pathways of a molecule and understanding the energetic feasibility of these transformations.

Transition State Localization and Activation Energy Barriers

For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor in determining the reaction rate.

For instance, in a nucleophilic attack on the aromatic ring, the position of the attack would be influenced by the directing effects of the substituents. The electron-withdrawing nitro and cyano groups would activate the ring towards nucleophilic attack, and computational models could predict the most likely site of substitution by comparing the activation energies for attack at different positions. These calculations typically involve geometry optimization of the transition state structure and frequency analysis to confirm it as a true saddle point on the potential energy surface.

Reaction Pathway Mapping and Energetic Profiles

By mapping the entire reaction pathway, from reactants to products, including any intermediates and transition states, a complete energetic profile of a reaction can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction. For a multi-step reaction, it would show the relative energies of all intermediates and transition states, allowing for the identification of the rate-determining step. For this compound, this would be crucial in understanding its reactivity in various chemical environments.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility. By simulating the motion of the atoms in the molecule, MD can explore the different accessible conformations and their relative energies, thus defining the conformational landscape.

Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics

QSPR and chemoinformatics approaches use computational models to correlate the chemical structure of a molecule with its physical, chemical, or biological properties.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

For this compound, an MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the cyano group. These regions would be susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected near the hydrogen atoms of the methyl group and the aromatic ring, indicating sites prone to nucleophilic attack. The fluorine atom would also influence the electrostatic potential distribution. The MEP map provides a qualitative prediction of the molecule's reactivity and intermolecular interaction patterns.

Descriptors of Chemical Hardness, Softness, and Electronegativity

Theoretical studies on similar aromatic nitriles, such as 3-chloro-4-fluoronitrobenzene, utilize quantum mechanical methods like Density Functional Theory (DFT) to probe their molecular characteristics. These studies analyze frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to calculate key reactivity descriptors. The energy difference between the HOMO and LUMO levels is fundamental to determining the chemical hardness, which indicates resistance to change in electron distribution, and softness, which is the reciprocal of hardness. Electronegativity, a measure of an atom's ability to attract bonding electrons, is also derived from the HOMO and LUMO energies.

For this compound, such computational analyses would provide valuable insights into its reactivity and stability. However, at present, there are no specific published values for these descriptors.

Table 1: Calculated Descriptors of Chemical Hardness, Softness, and Electronegativity for this compound

| Descriptor | Symbol | Calculated Value |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

| Electronegativity | χ | Data not available |

Investigation of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties is crucial for the development of new materials for applications in optoelectronics and photonics. Computational methods, particularly DFT, are instrumental in predicting the NLO behavior of molecules. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.

Studies on related compounds, such as 3-fluoro-4-methylbenzonitrile (B68015), have employed DFT calculations to predict their NLO activity by determining the polarizability and first-order hyperpolarizability. The presence of electron-withdrawing groups (like the nitro and cyano groups) and electron-donating groups (like the methyl group) on an aromatic ring can enhance NLO properties. Given its molecular structure, this compound is a candidate for possessing interesting NLO characteristics. However, specific computational or experimental data on its hyperpolarizability and other NLO parameters are currently unavailable.

Table 2: Calculated Non-Linear Optical (NLO) Properties of this compound

| Parameter | Symbol | Calculated Value |

| Dipole Moment | µ | Data not available |

| Mean Polarizability | <α> | Data not available |

| First-Order Hyperpolarizability | β | Data not available |

Further computational and experimental research is necessary to elucidate the specific chemical hardness, softness, electronegativity, and non-linear optical properties of this compound. Such studies would contribute to a deeper understanding of its chemical behavior and potential applications in materials science.

Applications of 3 Fluoro 4 Methyl 5 Nitrobenzonitrile As a Versatile Chemical Building Block

Scaffold for Complex Heterocyclic Compound Synthesis

Heterocyclic compounds are central to pharmaceutical and materials chemistry. The multiple reactive sites of 3-fluoro-4-methyl-5-nitrobenzonitrile allow it to serve as a foundational scaffold for constructing complex fused ring systems.

Benzimidazoles are a critical class of heterocycles with wide-ranging biological activities nih.govscholarsresearchlibrary.com. This compound can be utilized as a precursor to one of the key components in benzimidazole synthesis. A common synthetic route involves the condensation of an ortho-phenylenediamine (a benzene (B151609) ring with two adjacent amine groups) with a carboxylic acid or its equivalent nih.gov.

A plausible synthetic sequence using the title compound is as follows:

Hydrolysis: The nitrile group of this compound is first hydrolyzed to form 3-fluoro-4-methyl-5-nitrobenzoic acid .

Condensation: This benzoic acid derivative is then condensed with a substituted ortho-phenylenediamine. The reaction forms the imidazole ring, yielding a 2-substituted benzimidazole where the substituent is the 3-fluoro-4-methyl-5-nitrophenyl group.

Further Modification: The nitro group on the substituent can be subsequently reduced to an amine, providing a handle for further functionalization.

This strategy allows for the incorporation of the unique fluorinated, methylated phenyl moiety into the final benzimidazole structure, potentially influencing its biological properties.

Nitrogen-sulfur containing heterocycles are of significant interest due to their diverse pharmacological properties . Benzothiophenes, a fused system of benzene and thiophene, can be accessed from the title compound by introducing a sulfur functionality.

A potential pathway involves the nucleophilic aromatic substitution of the fluorine atom with a sulfur nucleophile:

Thiolation: The starting material can be reacted with a sulfur source, such as sodium hydrosulfide (NaSH), to replace the fluorine atom with a thiol group (-SH). This would form 3-mercapto-4-methyl-5-nitrobenzonitrile .

Cyclization: The newly introduced thiol group, being ortho to the methyl group, can then participate in a cyclization reaction to form the fused thiophene ring. This step often requires further chemical modification of the methyl group or reaction under specific conditions that promote intramolecular ring closure.

This approach leverages the activated nature of the C-F bond to introduce the necessary sulfur atom for the construction of sulfur-containing heterocyclic systems organic-chemistry.orgorganic-chemistry.org. The use of fluoride (B91410) anions to catalyze the sulfurization of thioketones with elemental sulfur highlights another route for creating sulfur-rich heterocycles mdpi.com.

The distinct functional groups of this compound can be converted into reactive ends for building larger, more complex architectures like macrocycles and other polycyclic systems.

To create macrocycles, the molecule can be transformed into a bifunctional linear precursor which can then undergo intramolecular cyclization.

Formation of an Amino Acid Precursor: The nitro group is reduced to an amine, and the nitrile group is hydrolyzed to a carboxylic acid. This creates an aminobenzoic acid derivative, 3-amino-5-fluoro-4-methylbenzoic acid .

Macrocyclization: This "monomer" can then be reacted with a suitable linking molecule under high-dilution conditions to favor intramolecular cyclization, leading to the formation of a macrocycle containing the fluorinated aromatic unit.

Development of Advanced Materials

The distinct functionalities of this compound—the nitrile group, the reactive fluorine atom, and the electron-deficient nitro group—render it a highly adaptable building block for the synthesis of a new generation of advanced materials.

Integration into Polymer Backbones for Functional Materials

The structure of this compound allows for its incorporation into various polymer backbones, leading to materials with enhanced performance characteristics. The presence of the fluorine and nitro groups can significantly influence the polymer's properties, such as thermal stability, solubility, and electronic behavior.

One key approach to integrating this compound into a polymer chain is through nucleophilic aromatic substitution reactions. The fluorine atom, activated by the electron-withdrawing nitro and nitrile groups, is susceptible to displacement by nucleophiles. This reactivity allows for the formation of poly(aryl ether)s, a class of high-performance polymers known for their excellent thermal and chemical resistance. By reacting this compound with bisphenol monomers, researchers can create polymer chains with repeating units that contain the methyl and nitro-substituted benzonitrile (B105546) moiety. The resulting polymers are anticipated to exhibit high glass transition temperatures and thermal stability due to the rigid aromatic backbone.

Another potential application lies in the synthesis of thermosetting polymers. The nitrile group of this compound can undergo cyclotrimerization to form highly cross-linked triazine rings. This process, often catalyzed by acids or metal compounds, results in a rigid, three-dimensional network structure. Such triazine-based polymers are known for their exceptional thermal stability and mechanical strength, making them suitable for applications in aerospace and microelectronics. The incorporation of the fluoro, methyl, and nitro groups into the polymer network can further modify its properties, potentially leading to materials with improved processability or specific functionalities.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Integration Method | Key Functional Groups Involved | Potential Properties |

| Poly(aryl ether)s | Nucleophilic Aromatic Substitution | Fluorine, Nitrile, Nitro | High thermal stability, chemical resistance, tailored electronic properties. |

| Triazine-based Thermosets | Cyclotrimerization of Nitrile Groups | Nitrile | Exceptional thermal stability, high mechanical strength, low dielectric constant. |

Precursors for Optoelectronic or Semiconductor Applications

The unique electronic nature of this compound, arising from the interplay of its substituent groups, makes it a promising precursor for materials with interesting optoelectronic and semiconductor properties.

The presence of both electron-donating (methyl) and strong electron-withdrawing (nitro, nitrile) groups on the aromatic ring creates a significant dipole moment. When incorporated into a polymer or a larger molecular structure, this can lead to materials with nonlinear optical (NLO) properties. NLO materials are crucial for applications in telecommunications, optical computing, and frequency conversion. Polymers containing benzonitrile derivatives with donor-acceptor substitution patterns have been investigated for their second- and third-order NLO susceptibility. The specific substitution pattern of this compound suggests its potential utility in the design of such NLO-active polymers.

Furthermore, substituted benzonitriles are key starting materials for the synthesis of phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds that exhibit intense color and are used as dyes and pigments. More importantly, they possess semiconductor properties and are utilized in applications such as organic light-emitting diodes (OLEDs), organic solar cells, and gas sensors. The cyclotetramerization of phthalonitriles, which are derivatives of benzonitrile, in the presence of a metal salt yields the corresponding metallophthalocyanine. By using this compound as a precursor, novel phthalocyanine derivatives with tailored electronic and optical properties could be synthesized. The peripheral fluoro, methyl, and nitro substituents would influence the molecular packing, charge transport, and absorption spectra of the resulting phthalocyanine, potentially leading to improved device performance.

Table 2: Potential Optoelectronic and Semiconductor Applications of this compound Derivatives

| Material Class | Synthesis Method | Key Functional Groups Involved | Potential Applications |

| Nonlinear Optical (NLO) Polymers | Polymerization of functionalized monomers | Nitrile, Nitro, Methyl | Optical switching, frequency doubling, telecommunications. |

| Phthalocyanines | Cyclotetramerization of phthalonitrile derivatives | Nitrile | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors. |

Conclusion and Future Research Directions

Summary of Current Research Contributions and Gaps

Current research on 3-Fluoro-4-methyl-5-nitrobenzonitrile has primarily focused on its synthesis, driven by its potential as a versatile building block in medicinal chemistry and materials science. The presence of three distinct functional groups—fluoro, methyl, and nitro—on the benzonitrile (B105546) scaffold suggests a rich and varied reactivity profile. However, beyond its preparation, there is a significant dearth of published literature detailing its chemical properties and applications.

Key Research Contributions:

Initial synthetic routes have been established, providing a foundation for accessing this compound.

Identified Research Gaps:

A thorough investigation of its fundamental chemical reactivity is lacking.

There is no significant body of work on its biological activity or material properties.

Spectroscopic and crystallographic data, crucial for a deeper understanding of its structure and bonding, are not widely available.

The influence of the unique substitution pattern on the electronic and steric properties of the molecule has not been systematically studied.

Identification of Unexplored Reactivity and Synthetic Methodologies

The trifunctional nature of this compound presents a multitude of opportunities for exploring novel reactivity and developing new synthetic methodologies. The interplay between the electron-withdrawing nitro and cyano groups, the electron-donating methyl group, and the electronegative fluorine atom can be strategically exploited.

Unexplored Reactivity:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-nitro group, is a prime site for SNAr reactions. A systematic study with a diverse range of nucleophiles (O, N, S-based) could yield a library of novel derivatives.

Reduction of the Nitro Group: Selective reduction of the nitro group to an amine would provide access to 3-amino-5-fluoro-4-methylbenzonitrile, a valuable intermediate for the synthesis of heterocycles and other complex molecules. The conditions for achieving this selectivity in the presence of a nitrile group need to be established.

Chemistry of the Benzylic Methyl Group: The methyl group could be a handle for further functionalization through radical or oxidative pathways, leading to the corresponding benzyl (B1604629) bromides or benzoic acids, respectively.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems, such as tetrazoles, which are important pharmacophores.

Unexplored Synthetic Methodologies:

Late-Stage Functionalization: Developing methods for the late-stage introduction of the fluoro, nitro, or cyano groups onto a pre-functionalized 4-methylbenzonitrile scaffold could provide more convergent and flexible synthetic routes.

Flow Chemistry Approaches: Continuous flow synthesis could offer advantages in terms of safety (especially for nitration reactions), scalability, and precise control over reaction parameters.

Biocatalysis: The use of enzymes for selective transformations, such as the reduction of the nitro group or hydrolysis of the nitrile, represents an environmentally benign and potentially highly selective synthetic strategy.

Opportunities for Enhanced Computational Modeling and Machine Learning in Compound Design

The application of computational chemistry and machine learning can significantly accelerate the exploration of this compound's chemical space and predict its properties, guiding experimental efforts.

Computational Modeling:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the molecule's electronic structure, reactivity, and spectroscopic properties. utexas.eduresearchgate.netacs.org This can provide insights into the regioselectivity of its reactions and the stability of its intermediates. acs.org

Reaction Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of potential reaction pathways, helping to understand and predict the outcomes of unexplored reactions.

Prediction of Physicochemical Properties: Properties such as solubility, lipophilicity, and dipole moment can be computationally predicted, which is crucial for applications in drug design and materials science.

Machine Learning:

Quantitative Structure-Activity Relationship (QSAR) Models: If a sufficient number of derivatives are synthesized and tested for a particular biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.govacs.orgresearchgate.netmdpi.com

Predictive Models for Reactivity: Machine learning algorithms can be trained on existing chemical reaction data to predict the likelihood and outcome of reactions involving this compound and its derivatives.

De Novo Design: Generative machine learning models can be used to design novel molecules based on the this compound scaffold with desired properties for specific applications.

Potential for Novel Applications in Emerging Interdisciplinary Fields

The unique combination of functional groups in this compound makes it a promising candidate for a variety of applications in interdisciplinary fields.

Potential Applications:

Medicinal Chemistry: As a building block for the synthesis of kinase inhibitors, anti-cancer agents, and other pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity. ossila.comnih.gov

Agrochemicals: As a scaffold for the development of new herbicides, fungicides, and insecticides, where fluorinated and nitrated aromatic compounds have shown significant utility.

Materials Science: As a monomer or precursor for the synthesis of high-performance polymers, liquid crystals, and organic electronic materials. The polar nature of the nitrile and nitro groups can impart desirable electronic and optical properties.

Chemical Biology: As a starting point for the design of chemical probes and fluorescent labels to study biological processes. The reactivity of the fluorine atom allows for facile conjugation to biomolecules. acs.org

Organic Electronics: The electron-withdrawing nature of the substituents could make derivatives of this compound suitable for use as n-type organic semiconductors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.